molecular formula C8H13NO4 B13200108 4-(Carboxymethyl)piperidine-2-carboxylic acid

4-(Carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13200108
M. Wt: 187.19 g/mol
InChI Key: PUJYQOQMJPDXSY-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)piperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-(carboxymethyl)amino acids can lead to the formation of the piperidine ring. The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(Carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carboxylic acid: A closely related compound with similar structural features but lacking the carboxymethyl group.

    Pipecolic acid: Another piperidine derivative with a single carboxylic acid group.

Uniqueness

4-(Carboxymethyl)piperidine-2-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-(carboxymethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c10-7(11)4-5-1-2-9-6(3-5)8(12)13/h5-6,9H,1-4H2,(H,10,11)(H,12,13)

InChI Key

PUJYQOQMJPDXSY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1CC(=O)O)C(=O)O

Origin of Product

United States

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